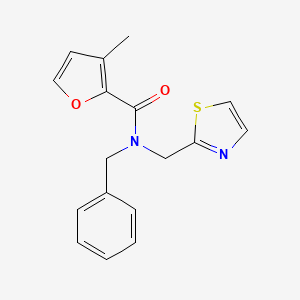
N-benzyl-3-methyl-N-(1,3-thiazol-2-ylmethyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-3-methyl-N-(1,3-thiazol-2-ylmethyl)-2-furamide, also known as BMF, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields. BMF is a thiazole-containing furan derivative that has shown promising results in biological studies.
Wirkmechanismus
The exact mechanism of action of N-benzyl-3-methyl-N-(1,3-thiazol-2-ylmethyl)-2-furamide is not fully understood. However, it has been suggested that N-benzyl-3-methyl-N-(1,3-thiazol-2-ylmethyl)-2-furamide induces apoptosis in cancer cells by activating the caspase cascade. It has also been found to inhibit the activity of COX-2, an enzyme involved in the inflammatory response, which may explain its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
N-benzyl-3-methyl-N-(1,3-thiazol-2-ylmethyl)-2-furamide has been found to have various biochemical and physiological effects. In vitro studies have shown that N-benzyl-3-methyl-N-(1,3-thiazol-2-ylmethyl)-2-furamide induces apoptosis in cancer cells and inhibits the growth of various cancer cell lines. It has also been found to have anti-inflammatory and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-benzyl-3-methyl-N-(1,3-thiazol-2-ylmethyl)-2-furamide is its low toxicity, which makes it a potential candidate for drug development. However, its low solubility in water may limit its use in some experiments. Additionally, further studies are needed to fully understand the mechanism of action of N-benzyl-3-methyl-N-(1,3-thiazol-2-ylmethyl)-2-furamide and its potential applications in various fields.
Zukünftige Richtungen
There are several future directions for the study of N-benzyl-3-methyl-N-(1,3-thiazol-2-ylmethyl)-2-furamide. One potential direction is the development of N-benzyl-3-methyl-N-(1,3-thiazol-2-ylmethyl)-2-furamide-based drugs for the treatment of cancer and inflammatory disorders. Another direction is the study of the insecticidal properties of N-benzyl-3-methyl-N-(1,3-thiazol-2-ylmethyl)-2-furamide and its potential use as a pesticide. Further studies are also needed to fully understand the mechanism of action of N-benzyl-3-methyl-N-(1,3-thiazol-2-ylmethyl)-2-furamide and its potential applications in various fields.
Conclusion
In conclusion, N-benzyl-3-methyl-N-(1,3-thiazol-2-ylmethyl)-2-furamide is a novel compound that has shown promising results in various scientific studies. Its potential applications in medicine and agriculture make it a promising candidate for further research. However, further studies are needed to fully understand the mechanism of action of N-benzyl-3-methyl-N-(1,3-thiazol-2-ylmethyl)-2-furamide and its potential applications in various fields.
Synthesemethoden
The synthesis of N-benzyl-3-methyl-N-(1,3-thiazol-2-ylmethyl)-2-furamide involves the reaction of 2-furancarboxaldehyde with 2-aminothiazole in the presence of benzyl bromide and potassium carbonate. The yield of this reaction is reported to be around 70%. The purity of the compound can be increased by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
N-benzyl-3-methyl-N-(1,3-thiazol-2-ylmethyl)-2-furamide has been extensively studied for its potential applications in various fields. In the field of medicine, N-benzyl-3-methyl-N-(1,3-thiazol-2-ylmethyl)-2-furamide has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. It has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders.
In addition to its medical applications, N-benzyl-3-methyl-N-(1,3-thiazol-2-ylmethyl)-2-furamide has also been studied for its potential use in the field of agriculture. It has been found to have insecticidal properties and can be used as a pesticide against various pests.
Eigenschaften
IUPAC Name |
N-benzyl-3-methyl-N-(1,3-thiazol-2-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-13-7-9-21-16(13)17(20)19(12-15-18-8-10-22-15)11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYOINWHMRQMHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N(CC2=CC=CC=C2)CC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-allyl-4-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5905094.png)
![2-fluoro-N-[3-({2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}amino)-3-oxopropyl]benzamide](/img/structure/B5905097.png)
![2-{[(1,3-benzodioxol-5-ylmethyl)(pyridin-3-ylmethyl)amino]methyl}benzoic acid](/img/structure/B5905100.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(methylthio)benzyl]cyclopropanamine](/img/structure/B5905102.png)
![2-[4-({isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]ethanol](/img/structure/B5905105.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B5905109.png)
![2-[(2-chlorobenzyl)thio]-N-[1-(3-methylpyridin-2-yl)ethyl]acetamide](/img/structure/B5905114.png)
![2-({2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl}methyl)phenol](/img/structure/B5905130.png)
![2-[(3-methylphenyl)(methylsulfonyl)amino]-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5905134.png)
![1-[2-(3-methylphenyl)pyrimidin-5-yl]-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]methanamine](/img/structure/B5905140.png)
![N-(4-{2-[(2,1,3-benzoxadiazol-5-ylmethyl)amino]-2-oxoethyl}phenyl)butanamide](/img/structure/B5905158.png)
![2-[(1,1-dioxidotetrahydro-3-thienyl)(methyl)amino]-N-(2-methoxyethyl)-N-(4-methylbenzyl)acetamide](/img/structure/B5905173.png)
![N-methyl-N-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-3-(phenylthio)propan-1-amine](/img/structure/B5905180.png)